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The Fibroblast Growth Factor 19 (FGF19)/Fibroblast Growth Factor Receptor 4 (FGFR4)

signaling axis has emerged as a critical oncogenic driver in a subset of hepatocellular

carcinoma (HCC).[1][2][3] FGF19, a member of the endocrine FGF family, is the primary ligand

for FGFR4.[1][4] In normal physiology, this axis plays a role in bile acid homeostasis and

metabolism.[5][6] However, aberrant amplification and overexpression of FGF19 are observed

in approximately 30% of HCC patients, leading to the constitutive activation of FGFR4

signaling.[7]

FGFR4 is a receptor tyrosine kinase that, upon binding to FGF19 in the presence of the co-

receptor β-klotho, dimerizes and autophosphorylates, initiating a cascade of downstream

signaling pathways.[1][4] These pathways, including the RAS-MAPK and PI3K-AKT pathways,

are pivotal in promoting cell proliferation, survival, and inhibiting apoptosis, thereby contributing

to tumor growth and progression.[6][8] The dependency of certain HCC tumors on this

signaling pathway makes FGFR4 an attractive therapeutic target. Selective inhibition of FGFR4

is a promising strategy that aims to provide a targeted therapy for patients with FGF19-driven

HCC, potentially offering a better safety profile compared to pan-FGFR inhibitors by avoiding

off-target effects like hyperphosphatemia, which is associated with FGFR1 inhibition.[5][7]

Fisogatinib (BLU-554): A Selective FGFR4 Inhibitor
Fisogatinib (BLU-554) is a potent, selective, and orally bioavailable small-molecule inhibitor of

FGFR4.[8] Its mechanism of action involves the irreversible covalent binding to a unique

cysteine residue (Cys552) located in the ATP-binding pocket of the FGFR4 kinase domain.[5]
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[7] This cysteine is not present in other FGFR family members (FGFR1, 2, and 3), which

contributes to the high selectivity of Fisogatinib.[5] By covalently modifying Cys552, Fisogatinib

effectively blocks the kinase activity of FGFR4, thereby inhibiting downstream signaling and

suppressing the proliferation of cancer cells dependent on the FGF19/FGFR4 axis.

Quantitative Data for Fisogatinib (BLU-554)
The following tables summarize the key quantitative data for Fisogatinib, demonstrating its

potency and selectivity.

Table 1: In Vitro Potency of Fisogatinib (BLU-554)

Assay Type Target IC50 (nM) Reference

Biochemical Assay FGFR4 5 [8]

Biochemical Assay FGFR1 624 - 2203 [8]

Biochemical Assay FGFR2 624 - 2203 [8]

Biochemical Assay FGFR3 624 - 2203 [8]

Cellular Assay (HCC

cell lines with FGF19

amplification)

FGFR4

Autophosphorylation
< 50 [7]

Table 2: Kinome Selectivity of Fisogatinib (BLU-554)

Parameter Value Reference

Selectivity over other RTKs > 800-fold [7]

Signaling Pathways and Experimental Workflows
Visualizing the FGF19/FGFR4 signaling pathway and the experimental workflows used to

characterize inhibitors like Fisogatinib is crucial for understanding their mechanism and

development.
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Caption: FGF19/FGFR4 signaling cascade.
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Caption: Mechanism of action of Fisogatinib.
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Caption: Drug discovery and evaluation workflow.

Detailed Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.

Below are representative protocols for key experiments used in the characterization of FGFR4
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inhibitors.

Biochemical FGFR4 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of purified FGFR4 by measuring the amount of ADP

produced in the kinase reaction.

Materials:

Recombinant human FGFR4 enzyme

Poly(Glu,Tyr) 4:1 substrate

ATP

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM

DTT)

Fisogatinib (or other test compounds) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega)

96-well white assay plates

Plate-reading luminometer

Procedure:

Prepare serial dilutions of Fisogatinib in kinase assay buffer. The final DMSO concentration

should not exceed 1%.

In a 96-well plate, add the test compound dilutions.

Add the FGFR4 enzyme and substrate mixture to each well.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell
Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP,

which signals the presence of metabolically active cells.

Materials:

HCC cell line with FGF19 amplification (e.g., HuH-7)

Complete cell culture medium

Fisogatinib (or other test compounds)

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

96-well clear-bottom white assay plates

Plate-reading luminometer

Procedure:

Seed the HCC cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with serial dilutions of Fisogatinib. Include a vehicle control (DMSO).
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Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

Add the CellTiter-Glo® Reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Determine the EC50 values by plotting cell viability against the logarithm of the inhibitor

concentration.

In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of an FGFR4 inhibitor in a living organism.

Materials:

Immunocompromised mice (e.g., nude mice)

HCC cell line with FGF19 amplification

Matrigel

Fisogatinib formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously implant the HCC cells mixed with Matrigel into the flanks of the mice.

Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the

mice into treatment and control groups.
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Administer Fisogatinib orally to the treatment group at a predetermined dose and schedule.

The control group receives the vehicle.

Measure the tumor volume using calipers at regular intervals throughout the study.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic studies like Western blotting for pFGFR4).

Compare the tumor growth between the treated and control groups to determine the efficacy

of the inhibitor.

Conclusion
The FGF19/FGFR4 signaling axis is a validated and compelling target for a subset of

hepatocellular carcinoma. The development of selective FGFR4 inhibitors, such as Fisogatinib

(BLU-554), represents a significant advancement in targeted therapy for this patient population.

The high selectivity of these inhibitors, achieved by targeting the unique Cys552 in the FGFR4

kinase domain, allows for potent on-target activity while minimizing off-target toxicities. The

comprehensive in vitro and in vivo characterization, as outlined in the experimental protocols, is

crucial for the successful development of these targeted agents. Continued research and

clinical evaluation of selective FGFR4 inhibitors hold the promise of improving outcomes for

patients with FGF19-driven HCC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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